molecular formula C18H30N4O2 B15260262 tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B15260262
M. Wt: 334.5 g/mol
InChI Key: VXBCLOZGTGIBFB-UHFFFAOYSA-N
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Description

The compound tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate is a spirocyclic carbamate derivative featuring a 2,6-diazaspiro[3.4]octane core. Key structural elements include:

  • A tert-butyl carbamate group, enhancing lipophilicity and metabolic stability.
  • A pyrazole ring substituted with a 2-methylpropyl group, contributing to π-π stacking and hydrophobic interactions.

Properties

Molecular Formula

C18H30N4O2

Molecular Weight

334.5 g/mol

IUPAC Name

tert-butyl 3-[1-(2-methylpropyl)pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C18H30N4O2/c1-13(2)9-22-10-14(8-20-22)15-18(11-19-15)6-7-21(12-18)16(23)24-17(3,4)5/h8,10,13,15,19H,6-7,9,11-12H2,1-5H3

InChI Key

VXBCLOZGTGIBFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the pyrazole ring and the tert-butyl ester group. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity.

Chemical Reactions Analysis

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The unique spirocyclic structure of this compound makes it a candidate for the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic core and the pyrazole ring provide a rigid framework that can fit into the active sites of enzymes or bind to receptors, modulating their activity. The tert-butyl ester group may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)

Compound 26 (synthesized in ) shares key features with the target compound but differs in critical regions:

Parameter Target Compound Compound 26
Core Structure 2,6-Diazaspiro[3.4]octane Hexahydropyrrolo[3,4-c]pyrrole (fused bicyclic system)
Heterocyclic Substituent Pyrazole with 2-methylpropyl Benzo[d][1,2,3]triazole-5-carbonyl
Synthesis Yield Not reported 83% (via HATU-mediated coupling)
Key Functional Groups tert-Butyl carbamate, pyrazole tert-Butyl carbamate, benzotriazole
Molecular Weight Estimated ~350–400 g/mol (based on structure) 358.5 g/mol (MS: [M + H]+)
Key Differences and Implications:

Core Rigidity: The target’s spirocyclic system restricts conformational flexibility, which may enhance binding specificity compared to the fused bicyclic system in Compound 26 .

Compound 26’s benzotriazole introduces a larger aromatic system with three nitrogen atoms, enabling stronger π-stacking and additional hydrogen-bonding sites. This could improve solubility or receptor affinity in polar environments .

Synthetic Accessibility :

  • Compound 26 was synthesized using HATU as a coupling agent, achieving a high yield (83%). Similar methods may apply to the target compound, though steric hindrance from the spiro system could reduce efficiency .

Methodological Considerations for Similarity Assessment

For example:

  • Tanimoto Coefficient : A high score based on 2D fingerprints might group the target compound and Compound 26 as similar, but their 3D conformational differences (spiro vs. fused core) could lead to divergent biological activities .
  • Pharmacophore Modeling : The benzotriazole in Compound 26 may occupy distinct interaction sites compared to the pyrazole, altering target selectivity .

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